molecular formula C24H18ClN3O2 B409307 5-(4-chloroanilino)-3-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one CAS No. 332100-09-1

5-(4-chloroanilino)-3-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one

Cat. No.: B409307
CAS No.: 332100-09-1
M. Wt: 415.9g/mol
InChI Key: NHFDSOSIPHPKAX-UHFFFAOYSA-N
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Description

5-(4-chloroanilino)-3-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one is a complex organic compound that belongs to the family of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

The synthesis of 5-(4-chloroanilino)-3-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one typically involves a series of organic reactions. One common method includes the cycloaddition reaction of aldehydes and N-hydroximidoyl chlorides in the presence of a base such as triethylamine. This reaction forms the isoxazole ring, which is then further functionalized to introduce the pyrrolidin-1-yl and 4-chloro-phenylamino groups . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Chemical Reactions Analysis

5-(4-chloroanilino)-3-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-(4-chloroanilino)-3-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-chloroanilino)-3-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of the protein lysine methyltransferase G9a, which plays a role in gene expression regulation. By inhibiting G9a, the compound can induce apoptosis in cancer cells and reduce the dimethylation of histone H3 at lysine 9 .

Comparison with Similar Compounds

Similar compounds to 5-(4-chloroanilino)-3-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.

Properties

CAS No.

332100-09-1

Molecular Formula

C24H18ClN3O2

Molecular Weight

415.9g/mol

IUPAC Name

10-(4-chloroanilino)-12-pyrrolidin-1-yl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one

InChI

InChI=1S/C24H18ClN3O2/c25-14-7-9-15(10-8-14)26-18-13-19(28-11-3-4-12-28)22-21-20(18)23(29)16-5-1-2-6-17(16)24(21)30-27-22/h1-2,5-10,13,26H,3-4,11-12H2

InChI Key

NHFDSOSIPHPKAX-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)NC6=CC=C(C=C6)Cl

Canonical SMILES

C1CCN(C1)C2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)NC6=CC=C(C=C6)Cl

Origin of Product

United States

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